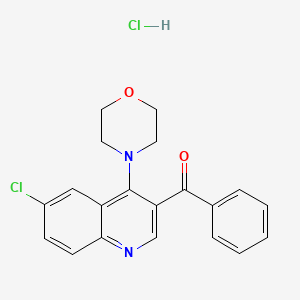
3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. The quinoline ring is substituted with a benzoyl group at the 3-position, a chlorine atom at the 6-position, and a morpholinyl group at the 4-position .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the quinoline core followed by functionalization at the 3, 4, and 6 positions. The benzoyl group could be introduced via a Friedel-Crafts acylation, the chlorine atom could be introduced via electrophilic aromatic substitution, and the morpholinyl group could be introduced via nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline ring system, with the benzoyl, chloro, and morpholinyl substituents at the 3, 6, and 4 positions respectively. The presence of these functional groups would significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic ring and the various substituents. The benzoyl group might undergo reactions typical of carbonyl compounds, the chloro group might be displaced in nucleophilic substitution reactions, and the morpholinyl group might participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the various substituents would likely make it relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .科学的研究の応用
Studies on Aromatic N-oxides and Enamines
- Reactions with Enamines: Quinoline 1-oxide reacts with cyclohexanone enamines, producing 2-(2-quinolyl) cyclohexanone in good yields. This reaction is influenced by the type of acylating agent and the reactivity of enamines, with morpholine being notably reactive (Hamana & Noda, 1965).
Synthesis and Biological Activity
- Furoquinolines Synthesis: 3-Benzoyl-4-hydroxyquinolines were used to synthesize 2-aroyl-4-methyl/4,6-dimethyl-3-phenyl furoquinolines. These compounds were evaluated for their anti-inflammatory and analgesic activities (Sharada, Ratna, & Rao, 1987).
Oxidative Radical Cyclizations
- Synthesis of Quinolines: A method has been developed for synthesizing functionalized quinolines from N-(2-alkenylaryl)-substituted enamines. This process is compatible with various functional groups including morpholinocarbonyl and benzoyl (Tsai et al., 2013).
Enhancement of Fluorescent Intensities
- Poly(Quinoline)s Study: The fluorescent properties of poly(2,6-(4-phenylquinoline)) and poly(2,6-(p-phenylene)-4-phenylquinoline) were investigated. These polymers showed enhanced fluorescence in acidic solvents, with potential applications in optoelectronics (Huang et al., 1999).
Benzofuroquinolines Synthesis
- Benzofuro[2,3-c]quinoline Derivatives: These derivatives were synthesized from 2-amino-2′-hydroxybenzophenone, finding applications in the synthesis of complex organic molecules (Yamaguchi et al., 1990).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Quinoline compounds, which this molecule is a derivative of, are known to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Mode of Action
Quinoline compounds are known to interact with various biological targets, leading to their wide range of biological activities .
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
特性
IUPAC Name |
(6-chloro-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2.ClH/c21-15-6-7-18-16(12-15)19(23-8-10-25-11-9-23)17(13-22-18)20(24)14-4-2-1-3-5-14;/h1-7,12-13H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMALBHJWKYZQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
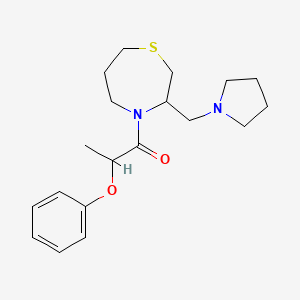
![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
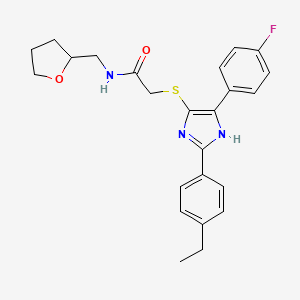
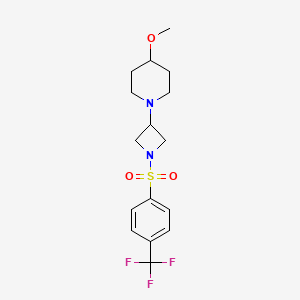
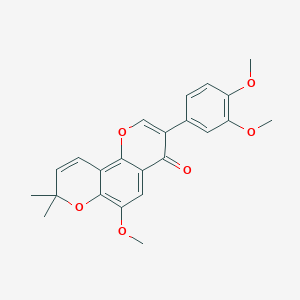
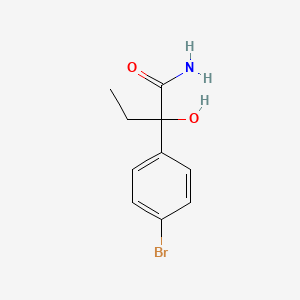
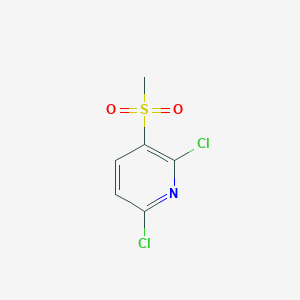
![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)
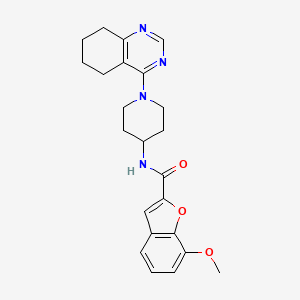
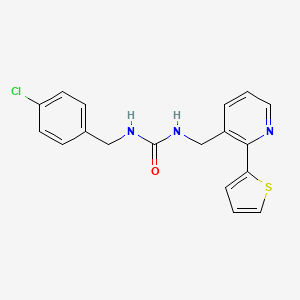
![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)
![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)
